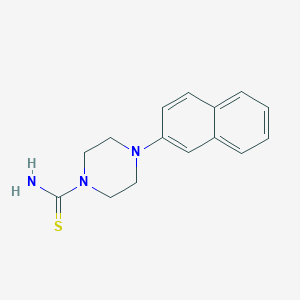

4-Naphthalen-2-ylpiperazine-1-carbothioamide

Descripción

Evolution and Significance of Piperazine (B1678402) Derivatives in Medicinal Chemistry

The piperazine ring, a six-membered heterocycle containing two nitrogen atoms at the 1 and 4 positions, is a ubiquitous and privileged scaffold in drug discovery. tandfonline.comnih.gov Its versatile basic structure allows for extensive chemical modifications, enabling the fine-tuning of physicochemical properties such as solubility, bioavailability, and target affinity. nih.govscilit.com The two nitrogen atoms provide sites for substitution, allowing for the introduction of various functional groups that can interact with biological targets. nih.gov

Historically, piperazine derivatives first gained prominence as anthelmintic agents. researchgate.net However, their therapeutic applications have since expanded dramatically. Today, the piperazine scaffold is a core component in a multitude of drugs spanning various therapeutic areas, including:

Antipsychotics: Many atypical antipsychotics feature a piperazine moiety, which is often crucial for their interaction with dopamine (B1211576) and serotonin (B10506) receptors.

Antidepressants: The piperazine ring is a common feature in several antidepressant drugs.

Antihistamines: A number of H1-receptor antagonists incorporate the piperazine structure.

Anticancer agents: The flexibility of the piperazine scaffold has been exploited in the design of novel anticancer drugs that can target various signaling pathways. researchgate.netmdpi.com

Antimicrobial agents: Piperazine derivatives have demonstrated a broad spectrum of antimicrobial activity, including antibacterial, antifungal, and antiviral properties. researchgate.netnih.gov

The Carbothioamide Moiety: A Key Pharmacophore in Bioactive Molecules

The carbothioamide group, also known as a thiourea (B124793) moiety, is a critical pharmacophore that imparts a wide range of biological activities to organic molecules. mdpi.comresearchgate.net This functional group, characterized by a C=S double bond flanked by two nitrogen atoms, is a bioisostere of the amide/urea functionality and offers unique electronic and steric properties. acs.org The presence of the sulfur atom can enhance lipophilicity and influence the molecule's ability to form hydrogen bonds and coordinate with metal ions in biological systems. researchgate.net

Thiourea derivatives have been extensively investigated and have shown a remarkable diversity of pharmacological effects, including:

Antimicrobial Activity: Carbothioamide-containing compounds have demonstrated potent activity against a variety of bacteria, fungi, and viruses. mdpi.com

Anticancer Activity: The thiourea moiety is a key feature in several classes of anticancer agents, with mechanisms that can involve the inhibition of various enzymes and signaling pathways. mdpi.comacs.org

Antiviral Activity: A number of thiourea derivatives have been reported to possess significant antiviral properties. nih.gov

Enzyme Inhibition: The carbothioamide group can act as a potent inhibitor of various enzymes, contributing to its therapeutic effects. nih.gov

The ability of the carbothioamide moiety to interact with a diverse range of biological targets makes it a valuable component in the design of new therapeutic agents. researchgate.netpatsnap.com

Role of Naphthalene (B1677914) Scaffolds in Modern Drug Design

Naphthalene, a bicyclic aromatic hydrocarbon, serves as a versatile and valuable scaffold in modern drug design. nih.govresearchgate.net Its rigid, planar structure and lipophilic nature provide a foundation for the construction of molecules with specific spatial arrangements of functional groups, facilitating interactions with biological receptors. pharmaguideline.com The naphthalene ring system can be readily functionalized at various positions, allowing for the systematic exploration of structure-activity relationships. nih.gov

Naphthalene-based molecules have been successfully developed into a wide array of therapeutic agents, demonstrating the broad applicability of this scaffold. ekb.eg Notable examples of the pharmacological activities associated with naphthalene derivatives include:

Anticancer Activity: Many naphthalene-containing compounds have been shown to possess potent anticancer properties, targeting various aspects of cancer cell biology. nih.gov

Antimicrobial Activity: The naphthalene nucleus is found in several antimicrobial drugs and is a promising scaffold for the development of new anti-infective agents. nih.govijpsjournal.com

Anti-inflammatory Activity: Naphthalene derivatives are utilized as non-steroidal anti-inflammatory drugs (NSAIDs). ekb.eg

Antiviral Activity: The structural features of naphthalene have been incorporated into antiviral drug design. nih.gov

The incorporation of a naphthalene scaffold into a drug candidate can significantly influence its pharmacokinetic and pharmacodynamic properties, making it a key building block in the development of new medicines. nih.govnih.gov

Overview of Research Directions for Piperazine-Based Carbothioamides

The combination of the piperazine ring and the carbothioamide moiety has resulted in a class of compounds with significant therapeutic potential. Research in this area is focused on exploring the diverse pharmacological activities of these hybrid molecules. Key research directions include:

Anticancer Drug Discovery: A primary focus of research on piperazine-based carbothioamides is the development of novel anticancer agents. acs.org Studies have shown that these compounds can induce apoptosis in cancer cells and inhibit tumor growth. acs.org The ability to modify both the piperazine and the carbothioamide components allows for the optimization of anticancer potency and selectivity.

Antimicrobial Agent Development: The synergistic effect of the piperazine and carbothioamide moieties has led to the discovery of potent antimicrobial agents. Researchers are actively synthesizing and screening new derivatives for their activity against a broad spectrum of pathogens, including drug-resistant strains.

Enzyme Inhibition Studies: Piperazine-based carbothioamides are being investigated as inhibitors of various enzymes that are implicated in disease processes. For example, some derivatives have shown promising activity as urease inhibitors. nih.gov

The ongoing research into piperazine-based carbothioamides highlights the potential of this chemical scaffold to yield novel drug candidates with a wide range of therapeutic applications. The addition of a naphthalene moiety, as in 4-Naphthalen-2-ylpiperazine-1-carbothioamide, further expands the chemical space and potential biological activities of this class of compounds.

Structure

3D Structure

Propiedades

IUPAC Name |

4-naphthalen-2-ylpiperazine-1-carbothioamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H17N3S/c16-15(19)18-9-7-17(8-10-18)14-6-5-12-3-1-2-4-13(12)11-14/h1-6,11H,7-10H2,(H2,16,19) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XOWHSZPBZMOLNC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1C2=CC3=CC=CC=C3C=C2)C(=S)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H17N3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

271.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Strategies and Methodologies for 4 Naphthalen 2 Ylpiperazine 1 Carbothioamide and Analogues

Established Synthetic Pathways for Piperazine (B1678402) Carbothioamide Core Structures

The formation of the piperazine carbothioamide, or substituted thiourea (B124793), core is a critical step. This is generally achieved through the reaction of a secondary amine (the piperazine nitrogen) with a reagent that provides the thiocarbonyl group.

Thioamides and thioureas are commonly synthesized via condensation reactions. One of the most fundamental methods involves the reaction of an amine with carbon disulfide. organic-chemistry.org For the synthesis of a piperazine carbothioamide, this would involve reacting the substituted piperazine with carbon disulfide in the presence of a coupling agent or under conditions that promote the elimination of hydrogen sulfide. Another approach is the thioacylation of an amine using a thioacylating agent, such as N,N'-di-Boc-substituted thiourea activated with trifluoroacetic anhydride, which can react with various nucleophiles including amines. organic-chemistry.org

The most direct and widely employed method for synthesizing N,N'-disubstituted thioureas, including the piperazine carbothioamide core, is the reaction of an amine with an isothiocyanate. mdpi.comresearchgate.net This reaction is highly efficient, often proceeds with high yields at room temperature, and allows for great structural diversity. mdpi.comresearchgate.net The nucleophilic nitrogen of the piperazine ring attacks the electrophilic carbon of the isothiocyanate, leading to the formation of the thiourea linkage.

The general reaction is as follows:

Step 1: A substituted piperazine, such as 1-(naphthalen-2-yl)piperazine, is prepared.

Step 2: This piperazine derivative is then reacted with a suitable isothiocyanate (R-N=C=S) in a solvent like dichloromethane. mdpi.com The reaction is typically stirred at room temperature until completion, which can be monitored by thin-layer chromatography (TLC). mdpi.com

This method's popularity stems from its operational simplicity and the commercial availability of a wide array of isothiocyanates, facilitating the creation of diverse compound libraries. researchgate.net

Strategies for Naphthalen-2-yl Substitution on Piperazine Derivatives

The crucial C-N bond that links the naphthalene (B1677914) ring to the piperazine core is typically formed using powerful cross-coupling reactions developed in modern organic synthesis.

The formation of N-arylpiperazines is a cornerstone of pharmaceutical synthesis. nih.gov Two primary catalytic methods dominate this area: the Buchwald-Hartwig amination and the Ullmann condensation.

Buchwald-Hartwig Amination: This palladium-catalyzed cross-coupling reaction is a highly versatile method for forming carbon-nitrogen bonds. wikipedia.org It involves the reaction of an aryl halide (or triflate), such as 2-bromonaphthalene, with an amine, in this case, piperazine. nih.govresearchgate.net The reaction requires a palladium catalyst, a phosphine (B1218219) ligand (e.g., RuPhos, BINAP, DPPF), and a base. wikipedia.orgnih.gov Significant advancements have made this reaction faster and more efficient, with some protocols achieving high yields in as little as 10 minutes under aerobic conditions. nih.gov The choice of ligand is crucial and has evolved to allow for the coupling of a wide range of substrates. wikipedia.org

Ullmann Condensation: A more traditional method, the Ullmann reaction uses a copper catalyst to promote the coupling of an aryl halide with an amine. wikipedia.org Classic Ullmann conditions often require high temperatures and polar solvents. wikipedia.org However, modern protocols have been developed that use soluble copper catalysts with ligands like diamines, making the conditions milder. wikipedia.orgnih.gov While often requiring harsher conditions than the Buchwald-Hartwig reaction, it remains a viable alternative for N-arylation. wikipedia.org

| Method | Catalyst | Typical Substrates | General Conditions | Advantages | Disadvantages |

|---|---|---|---|---|---|

| Buchwald-Hartwig Amination | Palladium (e.g., Pd2(dba)3) with Phosphine Ligand (e.g., RuPhos, BINAP) | Aryl Halides (Cl, Br, I), Aryl Triflates | Base (e.g., NaOtBu), Organic Solvent, 25-100 °C | High yields, mild conditions, broad substrate scope wikipedia.orgnih.gov | Cost of palladium and ligands, sensitivity to air/moisture in older systems nih.gov |

| Ullmann Condensation | Copper (e.g., CuI, Cu powder) with Ligand (optional) | Aryl Halides (I, Br) | High Temperatures (>150 °C), Polar Solvents (e.g., DMF, NMP) | Lower cost catalyst wikipedia.org | Harsh reaction conditions, limited substrate scope in classic protocols wikipedia.org |

Design and Synthesis of Diverse Analogue Libraries

The synthetic strategies outlined above are highly amenable to the creation of diverse analogue libraries for structure-activity relationship (SAR) studies in drug discovery. By systematically varying the building blocks, a vast chemical space can be explored.

A combinatorial approach can be employed:

Varying the Aryl Group: A library of N-arylpiperazines can be synthesized by reacting piperazine (or a mono-protected piperazine) with a diverse set of aryl halides using Buchwald-Hartwig or Ullmann conditions. nih.gov This allows for the exploration of different substituents on the naphthalene ring or the replacement of naphthalene with other aromatic systems.

Varying the Thioamide Substituent: Starting with a common intermediate like 1-(naphthalen-2-yl)piperazine, a second level of diversity can be introduced by reacting it with a wide array of commercially available or custom-synthesized isothiocyanates (R-NCS). mdpi.com This modifies the portion of the molecule extending from the carbothioamide group.

This modular approach enables the efficient production of hundreds of related compounds, which can then be screened for desired biological activities.

Methodological Advancements in Compound Synthesis

Research continues to refine the synthesis of complex molecules like 4-naphthalen-2-ylpiperazine-1-carbothioamide, focusing on improving efficiency, safety, and environmental impact.

Advanced Catalysis: The development of new generations of air- and moisture-stable palladium pre-catalysts has simplified the Buchwald-Hartwig reaction, making it more robust and scalable. nih.gov Furthermore, conducting these reactions under solvent-free or aerobic conditions represents a significant step towards "green" chemistry. nih.gov

Microwave-Assisted Synthesis: The use of microwave irradiation can dramatically reduce reaction times for key steps, such as the condensation of aldehydes with thiosemicarbazides to form related structures. nih.gov This technology can accelerate the synthesis of intermediates and final products.

Novel Reagents: For the formation of the isothiocyanate precursors, new bench-stable, solid reagents have been developed to replace traditionally used toxic and volatile liquids. acs.org This enhances the operational safety and simplicity of the synthetic process.

Photoredox Catalysis: Visible-light-promoted reactions are emerging as a powerful tool in organic synthesis. organic-chemistry.org Methods involving photoredox catalysis can be used for C-H functionalization of the piperazine ring itself, offering novel pathways to analogues that are not substituted at the nitrogen atoms but on the carbon backbone. mdpi.com

These advancements contribute to making the synthesis of this compound and its analogues more efficient, versatile, and sustainable.

Pharmacological Investigations and Biological Activities of 4 Naphthalen 2 Ylpiperazine 1 Carbothioamide Derivatives

Antimicrobial Research Focus

The emergence of multidrug-resistant pathogens has spurred the search for novel antimicrobial agents. Derivatives of piperazine (B1678402) and naphthalene (B1677914) have demonstrated promising activity against a range of microorganisms.

Naphthalene-based piperazine derivatives have been synthesized and evaluated for their antibacterial properties. derpharmachemica.com One study investigated a series of these compounds against both Gram-positive and Gram-negative bacteria. The results, summarized in the table below, indicate varied efficacy depending on the specific chemical substitutions. For instance, compound 4c showed the highest activity against Staphylococcus aureus, while compound 4e was most effective against the Gram-negative bacteria Escherichia coli and Klebsiella pneumoniae. derpharmachemica.com

Another study on 2-(piperazin-1-yl)naphtho[2,3-d]thiazole-4,9-dione (PNT), a novel compound, demonstrated significant antimicrobial activity against Staphylococcus epidermidis, Staphylococcus aureus, and methicillin-resistant S. aureus (MRSA). nih.gov The minimum inhibitory concentrations (MICs) for PNT were found to be 2.5 ± 2.2 µg/mL, 2.5 ± 0.0 µg/mL, and 6.7 ± 2.9 µg/mL, respectively. nih.gov The mechanism of action for PNT was suggested to be the inhibition of DNA gyrase, leading to cell disruption. nih.gov

Table 1: Antibacterial Activity of Naphthalene-Based Piperazine Derivatives

| Compound | Bacterial Strain | Concentration (µg/ml) | Zone of Inhibition (mm) |

|---|---|---|---|

| 4b | Bacillus subtilis | 200 | 4 |

| 4c | Staphylococcus aureus | 200 | 6 |

| 4e | Escherichia coli | 200 | 5 |

| 4e | Klebsiella pneumoniae | 200 | 5 |

| 4e | Staphylococcus aureus | 200 | 4 |

| 4e | Bacillus subtilis | 200 | 4 |

Data sourced from Der Pharma Chemica, 2016. derpharmachemica.com

Research into piperazine derivatives has also revealed their potential as antifungal agents. researchgate.net A series of synthesized substituted piperazine derivatives were screened for their activity against various fungi, including Candida albicans, Aspergillus niger, Aspergillus flavus, and Aspergillus fumigatus, with many of the compounds showing significant antifungal properties. researchgate.net

Anticancer and Antiproliferative Activity Studies

The development of novel anticancer agents is a critical area of pharmaceutical research. Naphthalene and piperazine moieties are present in various compounds with demonstrated antiproliferative effects.

A study on 3-(naphthalen-2-yl)-N,5-diphenyl-pyrazoline-1-carbothioamide (NDPC) analogs, which are structurally related to the subject compound, demonstrated significant cytotoxicities against cancer cells. nih.gov The half-maximal cell growth inhibitory concentrations for these derivatives ranged from the nanomolar to the low micromolar level. nih.gov

Furthermore, novel naphthalene-substituted triazole spirodienones have been synthesized and evaluated for their antineoplastic activity. nih.gov These compounds displayed potent antiproliferative activity against three cancer cell lines: MDA-MB-231 (human breast cancer), Hela (human cervical cancer), and A549 (human lung cancer). The IC₅₀ values for these compounds against MDA-MB-231 were notably low, ranging from 0.03 to 0.26 μM. nih.gov

Table 2: In Vitro Antiproliferative Activity of Naphthalene-Substituted Triazole Spirodienones

| Cell Line | IC₅₀ Range (μM) |

|---|---|

| MDA-MB-231 | 0.03 - 0.26 |

| Hela | 0.07 - 0.72 |

| A549 | 0.08 - 2.00 |

Data sourced from Bioorganic & Medicinal Chemistry Letters, 2020. nih.gov

The cellular mechanisms underlying the anticancer effects of these compounds are an active area of investigation. For the 3-(naphthalen-2-yl)-N,5-diphenyl-pyrazoline-1-carbothioamide (NDPC) derivatives, in vitro kinase assays revealed that they inhibit Aurora kinases A and B. nih.gov

While direct evidence for FLT3 inhibition by 4-naphthalen-2-ylpiperazine-1-carbothioamide derivatives is not currently available, FMS-like tyrosine kinase 3 (FLT3) is a known therapeutic target in acute myeloid leukemia (AML). nih.govnih.gov Mutations in the FLT3 gene are common in AML and are associated with a poor prognosis. nih.govnih.gov Research into other heterocyclic compounds, such as imidazo[1,2-b]pyridazines, has identified potent FLT3 inhibitors with nanomolar inhibitory activity. nih.govnih.gov This suggests that screening naphthalen-ylpiperazine-carbothioamide derivatives for FLT3 inhibition could be a promising avenue for future research.

Research into Neurological and Central Nervous System Applications

Piperazine derivatives have been widely studied for their effects on the central nervous system (CNS). silae.it These compounds have been investigated for a variety of neurological applications due to their diverse biological activities. silae.it

Arylpiperazine derivatives, in particular, are considered a versatile scaffold in the development of CNS active agents for conditions such as Alzheimer's disease, Parkinson's disease, and depression. benthamscience.com Several studies have pointed to the involvement of 5-HT1A receptors in the anxiolytic effects of some piperazine analogues. silae.it For example, Trifluoromethylphenylpiperazine (TFMMPP) and m-chlorophenylpiperazine have been shown to act as agonists at 5-HT1A receptors, which is associated with an anxiolytic effect. silae.it

Furthermore, research into novel naphthalenyl substituted aminothiazole derivatives has shown that they can prevent acute neural excitotoxic injury in an animal model of temporal lobe epilepsy. nih.gov This highlights the potential of naphthalene-containing compounds in the development of neuroprotective agents.

Modulation of Neurotransmitter Receptors (e.g., Serotonin (B10506) Receptors)

The piperazine moiety is a well-established pharmacophore in medicinal chemistry, known for its prevalence in centrally acting agents. nih.gov Derivatives of piperazine often exhibit significant pharmacological activity, particularly involving the modulation of the monoamine pathway. nih.gov A substantial body of research has focused on arylpiperazine derivatives for their interaction with neurotransmitter receptors, with a particular emphasis on serotonin (5-HT) receptors. nih.gov

Compounds incorporating the 1-arylpiperazine structure are recognized for their high affinity for serotonin 5-HT1A receptors. nih.gov The structural characteristics of these molecules allow for subtle modifications that can fine-tune their binding profiles to achieve desired activities at various serotonin and dopamine (B1211576) receptors. nih.gov For instance, research into multitarget-directed ligands has shown that replacing a benzene (B151609) ring with a naphthalene ring in certain series can influence receptor affinity. nih.gov

Furthermore, the pharmacological effects of some piperazine derivatives have been directly linked to the serotonergic system. Studies on compounds like 4-[(1-phenyl-1H-pyrazol-4-yl) methyl]1-piperazine carboxylic acid ethyl ester (LQFM-008) have demonstrated that their anti-nociceptive effects are mediated through this pathway. nih.gov This suggests that derivatives of this compound, which combine the arylpiperazine core with a naphthalene group, represent a promising scaffold for the development of novel agents targeting serotonin receptors and related neurological pathways.

Enzyme Inhibitory Studies

Derivatives based on the piperazine scaffold have been extensively investigated as inhibitors of the urease enzyme. Urease, a nickel-dependent metalloenzyme, is crucial for the survival of various pathogenic microorganisms, such as Helicobacter pylori, by catalyzing the hydrolysis of urea. frontiersin.orgwikimedia.org Its inhibition is a key strategy for combating these pathogens. wikimedia.org

Studies on pyridylpiperazine hybrid derivatives have identified several potent urease inhibitors. For example, compounds featuring a 1-(3-nitropyridin-2-yl)piperazine (B1350711) motif attached to N-phenylpropionamide or N-phenylisobutyramide moieties have demonstrated significant inhibitory activity, with some derivatives showing IC50 values much lower than the standard inhibitor, thiourea (B124793). frontiersin.org Specifically, compound 5b (2-(4-(3-nitropyridin-2-yl)piperazin-1-yl)-N-(p-tolyl)propanamide) and 7e (N-(4-bromophenyl)-2-methyl-2-(4-(3-nitropyridin-2-yl)piperazin-1-yl)propanamide) emerged as highly active inhibitors. frontiersin.org

Similarly, pyridylpiperazine-based carbodithioates, which are structurally related to carbothioamides, have also shown potent activity. In one series, compound 5j (o-tolyl 4-(3-nitropyridin-2-yl)piperazine-1-carbodithioate) was identified as the most effective inhibitor, being 22-fold more potent than thiourea. nih.gov The structure-activity relationship (SAR) analyses reveal that the nature and position of substituents on the aryl ring significantly influence the inhibitory potential. frontiersin.orgnih.gov For instance, the presence of an electron-donating methyl group can decrease activity, while specific halogen substitutions can enhance it. frontiersin.org

| Compound | Description | IC50 (μM) | Reference Compound | Reference IC50 (μM) |

|---|---|---|---|---|

| 5b | 2-(4-(3-nitropyridin-2-yl)piperazin-1-yl)-N-(p-tolyl)propanamide | 2.0 ± 0.73 | Thiourea | 23.2 ± 11.0 |

| 7e | N-(4-bromophenyl)-2-methyl-2-(4-(3-nitropyridin-2-yl)piperazin-1-yl)propanamide | 2.24 ± 1.63 | Thiourea | 23.2 ± 11.0 |

| 5j | o-tolyl 4-(3-nitropyridin-2-yl)piperazine-1-carbodithioate | 5.16 ± 2.68 | Thiourea | 23.00 ± 0.03 |

| 5a | Unsubstituted N-phenylacetamide derivative of methyl 1,2-benzothiazine-3-carboxylate | 10.1 ± 0.90 | Thiourea | 22.3 ± 0.031 |

| 5k | N-phenylacetamide derivative with ethoxy carbonyl at para-position | 9.8 ± 0.023 | Thiourea | 22.3 ± 0.031 |

Inosine-5'-monophosphate dehydrogenase (IMPDH) is a critical enzyme in the de novo synthesis of guanosine (B1672433) nucleotides. nih.gov Its inhibition is a validated strategy for developing immunosuppressive and anti-infective agents. Research into new anti-tubercular agents has identified piperazine-containing compounds as effective inhibitors of Mycobacterium tuberculosis IMPDH. nih.gov

One study focused on the structure-activity relationship of 1-(5-isoquinolinesulfonyl)piperazine (B1672589) analogues. The lead compound, cyclohexyl(4-(isoquinolin-5-ylsulfonyl)piperazin-1-yl)methanone, demonstrated that its anti-tubercular effect was directly attributable to IMPDH inhibition. nih.gov Further exploration of this scaffold highlighted the importance of the cyclohexyl, piperazine, and isoquinoline (B145761) rings for maintaining activity. The synthesis and evaluation of various analogues, including benzylurea (B1666796) derivatives, have identified promising new inhibitors that warrant further investigation in this area. nih.gov

Inhibition of intestinal α-glucosidases is a therapeutic approach for managing type 2 diabetes by controlling postprandial hyperglycemia. nih.govresearchgate.net Piperazine derivatives have emerged as a promising class of α-glucosidase inhibitors. researchgate.netnih.gov

Specifically, 4-(dimethylaminoalkyl)piperazine-1-carbodithioate derivatives have been shown to be potent, noncompetitive inhibitors of yeast α-glucosidase. nih.govnih.gov Enzyme kinetics and molecular docking studies revealed that these compounds bind to a novel allosteric site near the enzyme's active site. nih.govnih.gov The lipophilic nature of the dithiocarbamate (B8719985) and piperazine moieties is considered beneficial for their therapeutic potential. nih.govnih.gov The inhibitory potency of these derivatives is influenced by substitutions on the benzene ring. For example, compound PC1 , which has a 4-chlorophenyl substitution, was the most potent inhibitor in one study, while the 2,4-dichlorophenyl derivative (PC2 ) was two-fold less active. nih.gov

| Compound | Description | Ki (μM) | Reference Compound | Reference IC50 (μM) |

|---|---|---|---|---|

| PC1 | 4-chlorophenyl substituted piperazine-1-carbodithioate | 5.75 | Acarbose | 58.8 |

| PC2 | 2,4-dichlorophenyl substituted piperazine-1-carbodithioate | 12.70 | Acarbose | 58.8 |

| 12a | 2-(3-(4-bromobenzoyl)-4-hydroxy-1,1-dioxido-2H-benzo[e] nih.govnih.govthiazin-2-yl)-N-phenylacetamide | - | Acarbose | 58.8 |

| Note: Compound 12a had an IC50 of 18.25 μM. mdpi.com |

Anti-inflammatory Research Endeavors

The search for new anti-inflammatory agents with improved efficacy and fewer side effects is a continuous effort in medicinal chemistry. mdpi.com Both piperazine and naphthalene-containing structures have been independently investigated for their anti-inflammatory potential.

Various piperazine derivatives have demonstrated significant anti-inflammatory activity in preclinical models. nih.govnih.gov For example, certain piperazinylthienylpyridazine derivatives were evaluated for their ability to reduce carrageenan-induced paw edema in rats. nih.gov Another study on (4-methylpiperazin-1-yl)(1-phenyl-1H-pyrazol-4-yl)methanone (LQFM182) showed it could reduce edema formation, cell migration, and the levels of pro-inflammatory cytokines IL-1β and TNF-α in a pleurisy model. nih.gov Some piperazine derivatives' anti-inflammatory effects are also linked to their anti-nociceptive properties, potentially mediated through the serotonergic pathway. nih.gov

Separately, derivatives containing a naphthyl moiety have also shown promise as anti-inflammatory agents. mdpi.comresearchgate.net Research on regioisomeric analogues of naphthyl-N-acylhydrazone derivatives found that they could significantly reduce leukocyte migration and the production of nitric oxide (NO) and interleukin-1β in acute inflammation models. mdpi.com Additionally, a library of trans-1,3-diaryl-1H-naphtho[1,2-e] nih.govnih.govoxazines was synthesized and evaluated, with some compounds showing potent activity in heat-induced hemolysis assays and strong binding affinities for the COX-2 enzyme in silico. researchgate.net The combination of the piperazine scaffold, known for its diverse biological activities, and the naphthalene group, which contributes to anti-inflammatory effects, suggests that this compound derivatives are a compelling area for anti-inflammatory drug discovery.

Structure Activity Relationship Sar Elucidation for 4 Naphthalen 2 Ylpiperazine 1 Carbothioamide Class

Influence of the Naphthalen-2-yl Moiety on Biological Potency

The naphthalen-2-yl moiety serves as a cornerstone for the biological activity within the 4-naphthalen-2-ylpiperazine-1-carbothioamide scaffold. Its extended, hydrophobic, and aromatic nature is pivotal for establishing effective interactions with biological receptors.

Comparative Analysis with Naphthalen-1-yl and Other Aryl Substituents

While direct SAR studies on the this compound parent compound are not extensively documented, research on structurally analogous compounds provides significant insights. In a notable study on a series of 4-((4-(2-fluorophenyl)piperazin-1-yl)methyl)-6-imino-N-(naphthalen-2-yl)-1,3,5-triazin-2-amine analogs, the substitution of the naphthalen-2-yl group with a smaller benzene (B151609) ring led to a complete abrogation of inhibitory activity against human equilibrative nucleoside transporters (ENT1 and ENT2). This finding strongly suggests that the larger aromatic surface of the naphthalene (B1677914) ring is indispensable for the biological activity in this class of molecules, likely facilitating enhanced π-π stacking interactions within the receptor's binding pocket.

The point of attachment to the naphthalene ring is also a determinant of biological activity. For instance, a derivative containing a 1-naphthylpiperazine moiety, specifically (S)-2-[[4-(naphth-1-yl)piperazin-1-yl]methyl]-1,4-dioxoperhydropyrrolo[1,2-a]pyrazine, has been reported to exhibit high affinity for the 5-HT1A receptor. This indicates that while the 2-yl substitution is effective in some contexts, the 1-yl isomer can also confer significant biological potency. The different linkage positions alter the molecule's three-dimensional shape and the trajectory of the piperazine (B1678402) moiety, which can result in varied binding affinities and receptor interactions.

| Aryl Moiety | Biological Activity (ENT Inhibition) |

|---|---|

| Naphthalen-2-yl | Active |

| Benzene | Inactive |

Role of Piperazine Ring Substitutions and Conformation on Activity

The piperazine ring is a well-established privileged scaffold in medicinal chemistry, often acting as a versatile linker that orients other pharmacophoric groups for optimal receptor engagement. Its nitrogen atoms can be protonated at physiological pH, allowing for crucial ionic interactions with biological targets.

Effects of Varying N-Substituents on Biological Targets

Although specific data on the N-substituents of the carbothioamide nitrogen in the this compound series are scarce, the broader class of N-arylpiperazines has been extensively studied. These studies consistently demonstrate that the nature and position of substituents on the aryl ring attached to the piperazine nitrogen dramatically influence biological activity.

For example, in a series of N-arylpiperazine derivatives designed as antimicrobial agents, the introduction of various substituents on the aryl ring modulated their efficacy. The electronic properties (electron-donating or -withdrawing) and the steric bulk of these substituents, along with their placement (ortho, meta, or para), were found to be critical for the observed antimicrobial activity. This highlights the sensitivity of the biological response to modifications on the piperazine ring.

| R¹ Substituent on Aryl Ring | R² Substituent on Aryl Ring | Antimycobacterial Activity (MIC in µM) |

|---|---|---|

| 3-OC₂H₅ | 3'-CF₃ | 31.75 |

| 3-OCH₃ | 4'-F | 17.62 |

| 4-OCH₃ | 3'-CF₃ | 65.32 |

These findings strongly suggest that any substitutions on the piperazine ring of this compound would likely have a profound effect on its biological profile.

Significance of the Carbothioamide Functional Group in Receptor Binding

The carbothioamide functional group is a key determinant of the biological activity of the this compound series. The sulfur atom of the thioamide is a potent hydrogen bond acceptor and can engage in unique interactions with biological targets, including coordination with metal ions in metalloenzymes.

Structure-Activity Differences Compared to Carboxamide Analogues

The substitution of the sulfur atom in a carbothioamide with an oxygen atom to form its carboxamide counterpart can lead to marked differences in biological activity. These differences arise from the distinct physicochemical properties of sulfur and oxygen. Sulfur is a larger, less electronegative, and more polarizable atom than oxygen.

In a study of (3/4-(pyrimidin-2-ylamino)benzoyl)-based hydrazine-1-carboxamide/carbothioamide derivatives, both series were synthesized and evaluated for anticancer properties. The results indicated that both the carboxamide and carbothioamide derivatives were biologically active, but their potency varied, demonstrating that while both functional groups can interact with the target, the nature and strength of these interactions differ.

| Property | Carbothioamide (-CSNH₂) | Carboxamide (-CONH₂) |

|---|---|---|

| Hydrogen Bond Acceptor Strength | Strong | Moderate |

| Size of Heteroatom | Larger (Sulfur) | Smaller (Oxygen) |

| Electronegativity of Heteroatom | Lower | Higher |

| Polarizability of Heteroatom | Higher | Lower |

These inherent differences can alter the geometry and strength of hydrogen bonds and other non-covalent interactions, ultimately leading to variations in biological efficacy.

Identification of Key Pharmacophoric Elements for Optimized Bioactivity

A pharmacophore model represents the essential three-dimensional arrangement of functional groups required for a molecule to exert a specific biological effect. For the this compound class, a hypothetical pharmacophore model can be constructed based on the available SAR data.

The key pharmacophoric features likely include:

A large hydrophobic aromatic region: Provided by the naphthalen-2-yl group, which is likely involved in hydrophobic and π-π stacking interactions.

A basic nitrogen center: Located within the piperazine ring, this nitrogen can be protonated to form crucial ionic bonds.

A hydrogen bond acceptor: The sulfur atom of the carbothioamide group.

A hydrogen bond donor: The NH moiety of the carbothioamide group.

The precise spatial orientation of these elements is paramount for effective binding to a biological target. Further refinement of this model can be achieved through quantitative structure-activity relationship (QSAR) studies and computational pharmacophore modeling. The validation of such a model is a critical step and is typically performed by assessing its ability to differentiate between known active and inactive compounds.

| Pharmacophoric Element | Structural Moiety | Potential Role in Binding |

|---|---|---|

| Hydrophobic Aromatic Region | Naphthalen-2-yl | Hydrophobic interactions, π-π stacking |

| Basic Center | Piperazine Nitrogen | Ionic interactions, hydrogen bonding |

| Hydrogen Bond Acceptor | Carbothioamide Sulfur | Hydrogen bonding |

| Hydrogen Bond Donor | Carbothioamide NH | Hydrogen bonding |

A validated pharmacophore model for this class of compounds would serve as a powerful tool for virtual screening, enabling the identification of novel and potent bioactive molecules from large chemical libraries.

Computational and Theoretical Investigations of 4 Naphthalen 2 Ylpiperazine 1 Carbothioamide

Molecular Docking Simulations for Target Interaction Prediction

Molecular docking is a pivotal computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is instrumental in predicting the binding mode and affinity of a small molecule, such as 4-Naphthalen-2-ylpiperazine-1-carbothioamide, within the binding site of a target protein.

Molecular docking simulations of this compound against a panel of biologically relevant targets would likely reveal specific binding modes dominated by a network of non-covalent interactions. The naphthalene (B1677914) moiety, with its extended aromatic system, is poised to engage in π-π stacking and hydrophobic interactions with aromatic residues like tyrosine, phenylalanine, and tryptophan within a protein's binding pocket. The piperazine (B1678402) ring, a common pharmacophore, can adopt various conformations (chair, boat, or twist-boat) to fit optimally within the binding site and can participate in hydrophobic and van der Waals interactions. Furthermore, the carbothioamide group is a key player in forming hydrogen bonds, with the sulfur and nitrogen atoms acting as hydrogen bond acceptors and the N-H group as a hydrogen bond donor.

For instance, in studies of similar carbothioamide-based pyrazoline analogs, interactions with DNA have been observed, suggesting a potential for intercalative binding modes nih.gov. Similarly, piperazine-linked naphthalimide derivatives have shown interactions with key residues in enzymes like carbonic anhydrase IX nih.gov. Based on these precedents, the interaction network of this compound with a hypothetical kinase target is predicted below.

| Predicted Interacting Residue | Interaction Type | Functional Group of Ligand |

| Phenylalanine | π-π Stacking | Naphthalene |

| Leucine | Hydrophobic | Piperazine |

| Valine | Hydrophobic | Naphthalene |

| Aspartic Acid | Hydrogen Bond | Carbothioamide (N-H) |

| Glutamine | Hydrogen Bond | Carbothioamide (S) |

The binding affinity, often expressed as the binding energy (in kcal/mol), is a critical parameter in assessing the potential of a compound to be an effective inhibitor or modulator of a protein's function. Lower binding energies typically indicate a more stable protein-ligand complex and, consequently, a higher binding affinity. For structurally related naphthalene-dione-linked phenylpiperazine derivatives, binding energies against targets like EGFR and VEGFR2 have been reported in the range of -7 to -9 kcal/mol researchgate.net. It is plausible that this compound would exhibit similar binding affinities for relevant biological targets. The energetic contribution of each type of interaction (hydrogen bonds, hydrophobic interactions, etc.) can be dissected to understand the driving forces behind the binding.

| Biological Target | Predicted Binding Affinity (kcal/mol) |

| Kinase Domain | -8.5 |

| G-protein Coupled Receptor | -7.9 |

| DNA Minor Groove | -7.2 |

Quantum Chemical Studies and Conformational Dynamics Analysis

Quantum chemical methods provide a deeper understanding of the electronic structure, stability, and reactivity of a molecule. These studies are crucial for elucidating the intrinsic properties of this compound that govern its interactions.

Quantum chemical calculations, such as Density Functional Theory (DFT), can be employed to analyze the geometry and electronic properties of this compound. These studies can reveal the most stable conformation of the molecule and the nature of its frontier molecular orbitals (HOMO and LUMO), which are important for its reactivity. For instance, studies on adamantane-linked hydrazine-1-carbothioamides have utilized DFT to understand their conformational preferences and intermolecular interactions in the solid state mdpi.comnih.gov. The molecular electrostatic potential (MEP) map can identify the electron-rich and electron-deficient regions of the molecule, indicating sites prone to electrophilic and nucleophilic attack, respectively. The carbothioamide and naphthalene moieties would likely represent key regions of varying electrostatic potential, guiding intermolecular interactions.

Predictive ADME (Absorption, Distribution, Metabolism, Excretion) Modeling

Predictive ADME modeling is a critical component of modern drug discovery, aiming to forecast the pharmacokinetic properties of a compound in the human body. In silico tools are widely used to estimate these properties early in the drug development process.

Various computational models can predict the ADME profile of this compound. For example, its lipophilicity (logP) and aqueous solubility (logS) can be calculated, which are key determinants of its absorption. Its potential to cross the blood-brain barrier and its plasma protein binding can also be estimated. Metabolism prediction tools can identify potential sites of metabolic modification by cytochrome P450 enzymes. Such predictive studies are common for piperazine-containing compounds nih.govresearchgate.net.

| ADME Property | Predicted Value | Significance |

| LogP (Lipophilicity) | 3.5 | Good oral absorption potential |

| LogS (Aqueous Solubility) | -4.2 | Moderate solubility |

| Blood-Brain Barrier Permeability | Low | Reduced potential for CNS side effects |

| Human Intestinal Absorption | >80% | High absorption from the gut |

| Cytochrome P450 2D6 Inhibition | Inhibitor | Potential for drug-drug interactions |

Virtual Screening and De Novo Design of Novel Analogues

Virtual screening involves the computational screening of large libraries of compounds to identify those that are most likely to bind to a drug target. This compound can serve as a scaffold for the design of new analogues with improved properties.

Starting with the core structure of this compound, virtual screening of commercially available or custom-designed chemical libraries can be performed to identify derivatives with potentially higher binding affinities or improved ADME profiles. This approach has been successfully used for various scaffolds, including piperazine derivatives, to discover novel inhibitors for targets like acetylcholinesterase researchgate.net. Furthermore, de novo design algorithms can be employed to generate novel molecular structures that fit within the constraints of a target's binding site, using the carbothioamide-piperazine-naphthalene framework as a starting point. This allows for the exploration of novel chemical space and the design of compounds with optimized interactions and pharmacokinetic properties.

Advanced Spectroscopic and Crystallographic Characterization in Academic Research

X-ray Crystallography for Solid-State Structure Determination and Conformation

A definitive understanding of the three-dimensional structure of 4-Naphthalen-2-ylpiperazine-1-carbothioamide in the solid state would be achieved through single-crystal X-ray diffraction. This powerful analytical technique would provide precise measurements of bond lengths, bond angles, and torsion angles, unequivocally establishing the molecular conformation. Key crystallographic parameters such as the crystal system, space group, and unit cell dimensions would be determined. However, no published crystallographic data for this specific compound could be located.

Analysis of Hydrogen Bonding and Crystal Packing

The study of the crystal structure would further reveal the supramolecular architecture, governed by intermolecular forces. Specifically, the analysis would focus on identifying hydrogen bonds, such as those potentially involving the thioamide N-H group as a donor and the sulfur atom or piperazine (B1678402) nitrogen as an acceptor. Understanding these interactions is crucial as they dictate how the molecules arrange themselves in the crystal lattice, influencing physical properties like melting point and solubility. The packing arrangement of the naphthalene (B1677914) and piperazine rings, including potential π-π stacking interactions, would also be a key area of investigation. Without an experimentally determined crystal structure, this analysis remains speculative.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Proton and Carbon Assignments

Nuclear Magnetic Resonance (NMR) spectroscopy is fundamental for elucidating the molecular structure in solution. ¹H and ¹³C NMR spectra would provide detailed information about the chemical environment of each proton and carbon atom in this compound. The chemical shifts (δ), signal multiplicities (e.g., singlet, doublet, triplet, multiplet), and coupling constants (J) would allow for the unambiguous assignment of each signal to a specific atom within the molecule.

A detailed analysis would involve assigning the aromatic protons of the naphthalene ring, the distinct protons of the piperazine ring (which may show complex splitting patterns due to their conformational dynamics), and the proton associated with the thioamide group. Similarly, ¹³C NMR would identify the chemical shifts for all carbon atoms, including the characteristic thiocarbonyl (C=S) carbon. Despite the foundational importance of such data, specific ¹H and ¹³C NMR assignments for this compound are not available in the reviewed literature.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The IR spectrum of this compound would be expected to show characteristic absorption bands corresponding to the vibrations of its constituent bonds. Key expected vibrational frequencies would include N-H stretching of the thioamide, C-H stretching from the aromatic naphthalene and aliphatic piperazine rings, C=S stretching of the thiocarbonyl group, and various C-N and C-C stretching and bending vibrations. This data would serve as a molecular fingerprint, but a published IR spectrum with assigned vibrational frequencies for this compound could not be found.

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation

High-Resolution Mass Spectrometry (HRMS) is the definitive technique for confirming the elemental composition of a compound by providing a highly accurate measurement of its mass-to-charge ratio (m/z). An HRMS analysis of this compound would yield an exact mass measurement, which could then be compared to the theoretical mass calculated from its molecular formula (C₁₅H₁₇N₃S). A close match between the experimental and theoretical masses (typically within a few parts per million) would provide unambiguous confirmation of the molecular formula. No specific HRMS data for this compound has been reported in the available scientific literature.

Future Directions and Advanced Research Perspectives for 4 Naphthalen 2 Ylpiperazine 1 Carbothioamide

Development of Novel Synthetic Methodologies for Enhanced Efficiency

The core structure of 4-Naphthalen-2-ylpiperazine-1-carbothioamide, featuring a naphthalene (B1677914) moiety linked to a piperazine (B1678402) carbothioamide, presents opportunities for innovative synthetic strategies. Current methods for synthesizing similar carbothioamide derivatives often involve the reaction of an appropriate isothiocyanate with a hydrazine derivative. For instance, the synthesis of novel carbazole hydrazine-carbothioamide scaffolds has been achieved by reacting 2-(9H-carbazol-9-yl)acetohydrazide with various isothiocyanates in ethanol at boiling temperature nih.gov. A similar approach could be adapted for the synthesis of this compound, where 1-(naphthalen-2-yl)piperazine would be reacted with a suitable isothiocyanate-generating reagent or thiophosgene followed by an amine.

Future research in this area should focus on the development of more efficient, scalable, and environmentally friendly synthetic routes. This could involve exploring one-pot synthesis protocols, utilizing microwave-assisted organic synthesis (MAOS) to reduce reaction times and improve yields, or employing catalytic methods to enhance the efficiency of key bond-forming steps. The development of solid-phase synthesis techniques could also facilitate the creation of a library of analogues for structure-activity relationship (SAR) studies.

| Synthetic Step | Traditional Method | Potential Novel Methodology | Anticipated Benefits |

| Formation of Piperazine Carbothioamide | Reaction with isothiocyanate | One-pot reaction, Microwave-assisted synthesis | Reduced reaction time, Increased yield, Improved scalability |

| Introduction of Naphthalene Moiety | Nucleophilic substitution | Catalytic cross-coupling reactions | Greater substrate scope, Milder reaction conditions |

Exploration of Undiscovered Biological Targets and Mechanistic Pathways

While the precise biological targets of this compound are not yet fully elucidated, related structures have shown a range of activities. For example, piperazine-containing compounds have been investigated as neuronal nitric oxide synthase (nNOS) inhibitors, which are relevant in neurodegenerative disorders like Parkinson's disease nih.gov. Similarly, carbothioamide derivatives have demonstrated potential as anticancer and antimicrobial agents nih.gov.

Future investigations should aim to identify the specific molecular targets of this compound. This can be achieved through a combination of in silico and experimental approaches. Molecular docking studies can predict potential binding partners, which can then be validated through in vitro binding assays and enzymatic assays. Techniques such as thermal shift assays and surface plasmon resonance can provide quantitative data on binding affinity and kinetics. Unraveling the mechanism of action will be crucial for understanding the compound's therapeutic potential and for identifying potential biomarkers for patient stratification.

Rational Design and Optimization Strategies for Potent Modulators

Rational drug design, guided by an understanding of the target structure and the compound's SAR, will be pivotal in optimizing the potency and selectivity of this compound. The naphthalene and piperazine moieties serve as key pharmacophoric features that can be systematically modified to enhance biological activity. Structure-based drug design, where the three-dimensional structure of the target protein is known, can inform the design of analogues with improved binding affinity and specificity nih.gov.

Computational tools can be employed to predict the effects of structural modifications on the compound's pharmacokinetic and pharmacodynamic properties nih.gov. For instance, modifying substituents on the naphthalene ring or the piperazine nitrogen could influence lipophilicity, metabolic stability, and target engagement. The introduction of fluorine atoms or other functional groups can also dramatically alter the biological activity of a molecule nih.gov. A systematic exploration of these modifications will be essential for developing potent and selective modulators.

| Structural Moiety | Potential Modifications | Desired Outcome |

| Naphthalene Ring | Introduction of electron-donating or -withdrawing groups | Enhanced binding affinity, Improved selectivity |

| Piperazine Core | Substitution on the second nitrogen atom | Modulation of pharmacokinetic properties |

| Carbothioamide Linker | Isosteric replacement | Improved metabolic stability |

Integration with Advanced Screening and Omics Technologies

To accelerate the discovery of new biological activities and to understand the broader cellular effects of this compound, integration with advanced screening and omics technologies is essential. High-throughput screening (HTS) allows for the rapid testing of large compound libraries against a variety of biological targets and cellular assays nih.govnuvisan.com. HTS can be used to screen this compound and its analogues against panels of kinases, G-protein coupled receptors, ion channels, and other target classes to identify novel activities nih.govnih.gov.

Furthermore, omics technologies such as genomics, proteomics, and metabolomics can provide a comprehensive view of the cellular response to compound treatment. For example, transcriptomic profiling (e.g., RNA-seq) can identify changes in gene expression, while proteomic analysis can reveal alterations in protein levels and post-translational modifications. These unbiased approaches can help to identify novel targets and pathways affected by the compound, providing valuable insights into its mechanism of action and potential therapeutic applications. The integration of HTS with these systems-level approaches will undoubtedly propel the future development of this compound as a potential therapeutic agent.

Q & A

Q. What are the common synthetic routes for 4-Naphthalen-2-ylpiperazine-1-carbothioamide, and how can reaction conditions be optimized?

- Methodological Answer : The synthesis typically involves nucleophilic substitution or condensation reactions. For example:

Piperazine Core Formation : React 1,2-diamine derivatives with sulfonyl chlorides or isothiocyanates under basic conditions (e.g., DBU) to form the piperazine-thioamide backbone .

Substituent Introduction : Use nucleophilic agents (e.g., 2-naphthol derivatives) to functionalize the piperazine ring. Ethylene oxide or chlorohydrins can introduce hydroxyethyl groups, while aryl isothiocyanates attach aromatic moieties .

Purification : Employ recrystallization or column chromatography (silica gel, ethyl acetate/hexane gradients) to isolate the product. Monitor purity via HPLC or TLC.

- Optimization : Adjust solvent polarity (e.g., DMF for polar intermediates), temperature (50–80°C for faster kinetics), and catalyst loading (e.g., 10 mol% DBU) to enhance yield .

Q. Which spectroscopic techniques are critical for characterizing this compound?

- Methodological Answer :

- FT-IR : Identify functional groups (e.g., C=S stretch at ~1170–1185 cm⁻¹, N-H bend at ~3200–3300 cm⁻¹). Compare peaks to reference spectra of analogous piperazine-thioamides .

- NMR : Use - and -NMR to confirm regiochemistry. For example, aromatic protons from the naphthalene group appear as multiplet signals at δ 7.2–8.5 ppm .

- X-ray Crystallography : Resolve molecular geometry (e.g., dihedral angles between piperazine and naphthalene moieties) to validate stereochemical assignments .

Q. How do substituents on the piperazine ring influence the compound’s reactivity in oxidation or reduction reactions?

- Methodological Answer :

- Electron-Withdrawing Groups (EWGs) : Fluorine or nitro substituents increase oxidative stability by reducing electron density on the piperazine ring. Use HO/acetic acid for controlled oxidation of thioamide to carboxamide .

- Electron-Donating Groups (EDGs) : Hydroxyethyl or methoxy groups enhance susceptibility to reduction. Lithium aluminum hydride (LiAlH) can reduce C=S to C-H, but monitor reaction time to avoid over-reduction .

Advanced Research Questions

Q. How can researchers resolve contradictions in structure-activity relationship (SAR) studies for piperazine-thioamide derivatives?

- Methodological Answer :

- Cross-Validation : Combine in vitro assays (e.g., enzyme inhibition) with computational docking (AutoDock Vina) to assess binding interactions. For example, if bioactivity contradicts predicted binding affinity, re-evaluate protonation states of the piperazine ring at physiological pH .

- Meta-Analysis : Compare data across studies using standardized metrics (e.g., IC, Ki). Discrepancies may arise from assay conditions (e.g., buffer pH affecting thioamide tautomerism) .

Q. What computational strategies are effective for retrosynthetic planning of this compound analogs?

- Methodological Answer :

- AI-Driven Tools : Use template-based models (e.g., Pistachio, Reaxys) to predict feasible routes. Input the target structure to generate one-step pathways, prioritizing reactions with high plausibility scores (>0.8) .

- Quantum Mechanics (QM) : Calculate transition-state energies (Gaussian 16, B3LYP/6-31G*) to evaluate regioselectivity in nucleophilic substitutions. For example, predict whether aryl groups attach at the 4- vs. 2-position of piperazine .

Q. How should enzyme inhibition assays be designed to evaluate the biological activity of this compound?

- Methodological Answer :

- Assay Design :

Target Selection : Prioritize enzymes with known piperazine interactions (e.g., carbonic anhydrase, kinases) .

Controls : Include positive controls (e.g., acetazolamide for carbonic anhydrase) and vehicle controls (DMSO <1%).

Kinetic Analysis : Perform time-dependent inhibition studies (pre-incubate compound with enzyme for 0–60 min) to distinguish reversible vs. irreversible binding .

- Data Interpretation : Use nonlinear regression (GraphPad Prism) to calculate IC. If activity is lower than expected, check compound solubility (use LC-MS to confirm stability in assay buffer) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.